

# Technical Guide: Molecular Target Identification of Celangulin V

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## Compound of Interest

Compound Name: Celangulin

Cat. No.: B12372197

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Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

**Celangulin V**, a natural sesquiterpene polyol ester isolated from the Chinese bittersweet plant (*Celastrus angulatus*), has demonstrated significant insecticidal properties, particularly against lepidopteran pests[1][2]. Its complex structure and potent bioactivity have made it a subject of interest for developing novel botanical insecticides[3][4]. Understanding the precise molecular target and mechanism of action is crucial for its development and optimization. This technical guide provides an in-depth overview of the experimental strategies employed to identify and validate the molecular targets of **Celangulin V**, focusing on the core methodologies, quantitative data, and the resulting elucidation of its signaling pathway. The primary molecular target has been identified as the Vacuolar-type H<sup>+</sup>-ATPase (V-ATPase), a crucial enzyme for maintaining cellular homeostasis in insect midgut cells[1][5][6].

## Primary Molecular Target: Vacuolar-type H<sup>+</sup>-ATPase (V-ATPase)

The principal molecular target of **Celangulin V** is the V-ATPase enzyme located in the apical membranes of midgut cells in susceptible insects, such as the oriental armyworm (*Mythimna separata*)[5][7]. V-ATPases are multi-subunit ATP-dependent proton pumps essential for energizing membranes and maintaining steep pH gradients, which are vital for nutrient absorption and overall gut physiology in insects[5].

Initial screening through affinity chromatography identified eight potential binding proteins, with V-ATPase being the most probable target based on the insecticidal symptoms[1][6].

Subsequent studies have confirmed that **Celangulin V** directly interacts with several subunits of the V-ATPase complex:

- V-ATPase H Subunit: The H subunit was the first to be validated as a direct binding site for **Celangulin V** through affinity chromatography and mass spectrometry[5]. Molecular docking studies further support a stable binding interaction within an interdomain cleft of the H subunit[3][7].
- V-ATPase A and B Subunits: Further investigation revealed that **Celangulin V** also targets the catalytic V1 domain of the enzyme, specifically the A and B subunits[7][8]. It acts as a competitive inhibitor at the ATP binding site on the AB subunit complex, directly preventing ATP hydrolysis[7][8].
- V-ATPase a Subunit: The V-ATPase subunit 'a' has also been identified as a binding partner for **Celangulin V**[7][8].

A secondary, though less pronounced, target has been suggested to be the Na<sup>+</sup>/K<sup>+</sup>-ATPase, where **Celangulin V** demonstrated some inhibitory effects, albeit weaker than its analogue, **Celangulin IV**[9].

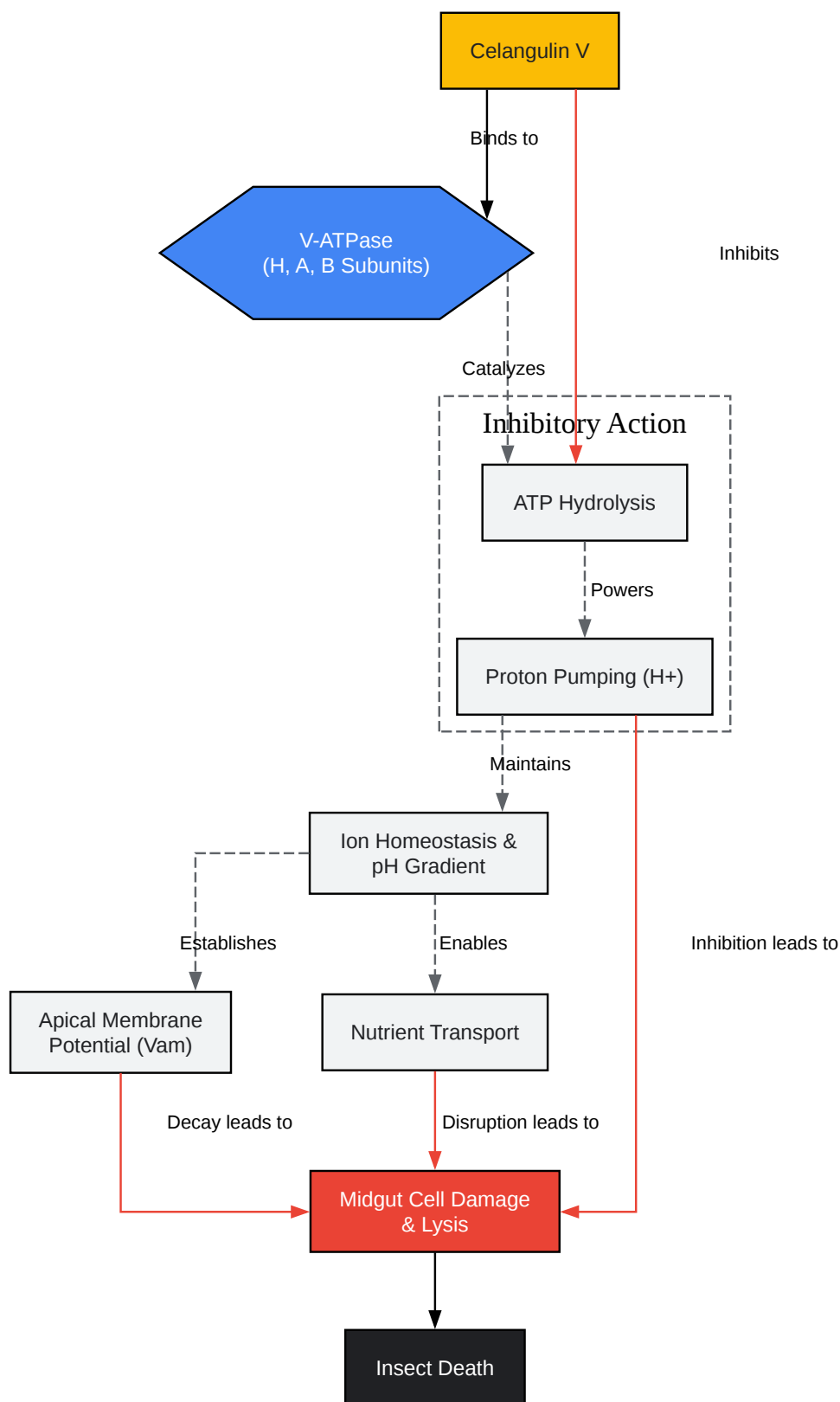
## Mechanism of Action and Signaling Pathway

The insecticidal action of **Celangulin V** is triggered by its inhibition of the midgut V-ATPase. This interference sets off a cascade of physiological disruptions leading to cell death and mortality.

- Binding and Inhibition: **Celangulin V** binds to multiple V-ATPase subunits (primarily H, A, and B) on the apical membrane of insect midgut goblet cells[5][7][8].
- Inhibition of ATP Hydrolysis: By competitively binding to the ATP site on the AB subunit complex, **Celangulin V** blocks the hydrolysis of ATP, the energy source for the proton pump[7].
- Disruption of Proton Gradient: The inhibition of V-ATPase activity halts the pumping of H<sup>+</sup> ions from the cytoplasm into the midgut lumen. This disrupts the steep pH gradient and the

associated transmembrane potential difference ( $V_m$ )[5].

- Ion Homeostasis Collapse: The V-ATPase works in concert with a  $K^+/H^+$  antiporter to maintain high intracellular  $K^+$  concentrations. The failure of the proton pump leads to a collapse of ion homeostasis and affects nutrient transport mechanisms[5].
- Cellular Damage: The sustained disruption of ionic and pH gradients causes irreversible damage to the midgut cells, leading to cytoplasm leakage, lysis, and ultimately, the death of the insect[4][5].



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Caption: Signaling pathway of **Celangulin V**'s insecticidal action.

## Experimental Protocols for Target Identification

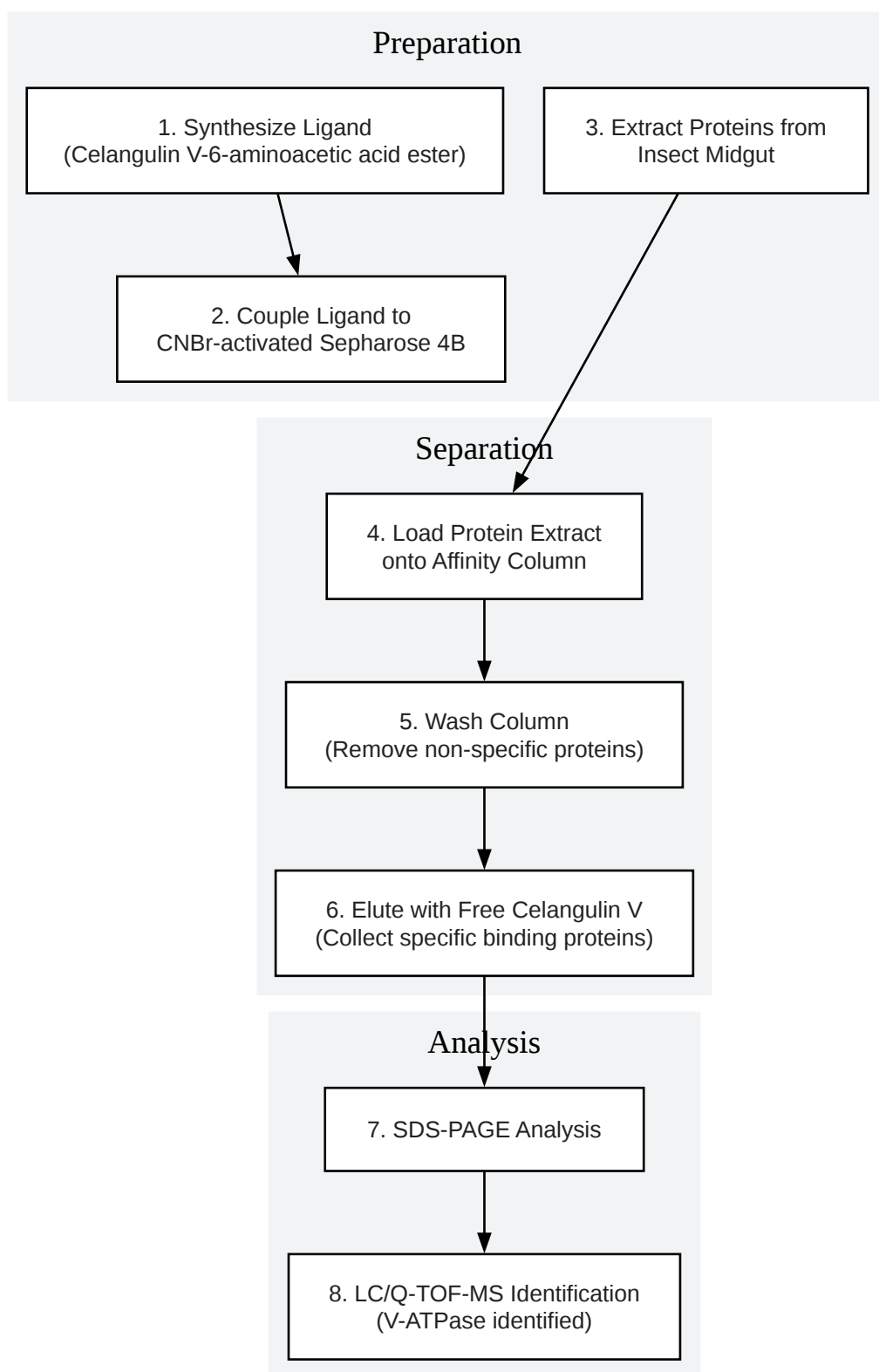
The identification of V-ATPase as the primary target of **Celanguin V** was accomplished through a combination of proteomic, biochemical, and electrophysiological techniques.

### Affinity Chromatography for Binding Protein Separation

Affinity chromatography was the pivotal method used to isolate proteins from the insect midgut that physically bind to **Celanguin V**[\[1\]](#)[\[6\]](#).

Methodology:

- **Ligand Synthesis:** A derivative of **Celanguin V**, the **Celanguin V**-6-aminoacetic acid ester, was synthesized to provide a functional group for coupling to the chromatography matrix. This modification was confirmed not to affect insecticidal activity[\[1\]](#).
- **Affinity Matrix Preparation:** The synthesized ligand was covalently coupled to a CNBr-activated Sepharose 4B resin. This creates a stationary phase with **Celanguin V** as the bait.
- **Protein Extraction:** Total proteins were extracted from the midgut tissue of *Mythimna separata* larvae.
- **Chromatographic Separation:**
  - The midgut protein extract was loaded onto the **Celanguin V**-Sepharose 4B column.
  - Non-binding proteins were washed from the column using a binding buffer.
  - Specifically bound proteins were then eluted from the column using a solution containing free **Celanguin V**, which competes with the immobilized ligand for protein binding sites.
- **Protein Identification:** The eluted protein fractions were collected, separated by SDS-PAGE, and the resulting protein bands were excised. The proteins were identified using Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC/Q-TOF-MS)[\[1\]](#)[\[5\]](#).



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Caption: Workflow for **Celangulin V** binding protein identification.

## V-ATPase Activity Assay

To confirm that binding resulted in functional inhibition, V-ATPase enzyme activity was measured in the presence of **Celangulin V**[5].

Methodology:

- **Enzyme Preparation:** Microsomal fractions rich in V-ATPase were prepared from the midguts of *M. separata* larvae.
- **Assay Reaction:** The reaction mixture contained the enzyme preparation, ATP as a substrate, and specific ions (e.g.,  $Mg^{2+}$ ,  $K^{+}$ ). The reaction was initiated by adding ATP.
- **Inhibitor Treatment:** Test groups were incubated with varying concentrations of **Celangulin V**. A known V-ATPase inhibitor, bafilomycin A1, was used as a positive control[5].
- **Activity Measurement:** Enzyme activity was determined by measuring the amount of inorganic phosphate ( $P_i$ ) released from ATP hydrolysis, often using a colorimetric method like the Bradford assay.
- **Inhibition Calculation:** The inhibition ratio was calculated by comparing the enzyme activity in the presence of **Celangulin V** to the activity in the control (DMSO) group.

## Electrophysiological Measurement of Membrane Potential

The physiological consequence of V-ATPase inhibition on the midgut cell membrane was quantified by measuring changes in transmembrane potential[5].

Methodology:

- **Insect Preparation:** Sixth-instar larvae of *M. separata* were force-fed with **Celangulin V**.
- **Midgut Isolation:** The midgut was dissected and mounted in a perfusion chamber.
- **Microelectrode Placement:** Glass microelectrodes were used to impale the midgut cells to measure the apical membrane potential ( $V_{am}$ ) and the basolateral membrane potential ( $V_{bm}$ ).

- Data Recording: Potential differences were recorded over time (up to 12 hours) to observe the depolarization caused by **Celangulin V** ingestion compared to control treatments[5].

## Quantitative Data Summary

The following tables summarize the key quantitative findings from the molecular target identification studies of **Celangulin V**.

Table 1: Bioactivity and Binding Affinity

Parameter	Value	Organism/System	Reference
LD <sub>50</sub> of Ligand <sup>1</sup>	<b>1.33 µg/mg</b>	<b>M. separata</b>	<a href="#">[1]</a>
Inhibition Constant (K <sub>i</sub> )	10.0 µM	Recombinant V-ATPase AB Complex	<a href="#">[7]</a>
Michaelis Constant (K <sub>m</sub> ) <sup>2</sup>	268 µM	Recombinant V-ATPase AB Complex	<a href="#">[7]</a>

<sup>1</sup> For **Celangulin V**-6-aminoacetic acid ester used in affinity chromatography. <sup>2</sup> For ATP hydrolysis by the V-ATPase AB complex.

Table 2: V-ATPase Enzyme Inhibition

Compound	Concentration	Inhibition Ratio (%)	Reference
Celangulin V	<b>100 µmol/L</b>	<b>11.80%</b>	<a href="#">[5]</a>
Celangulin V	200 µmol/L	23.41%	<a href="#">[5]</a>

| Bafilomycin A1 (Control) | - | 46.05% |[\[5\]](#) |

Table 3: Effect on Midgut Apical Membrane Potential (V<sub>am</sub>)



Time After Ingestion	Vam (mV) (Mean ± SD)	Reference
0 h (Control)	<b>-79.30 ± 7.96</b>	<b>[5]</b>
2 h	-61.02 ± 12.07	[5]
4 h	-59.47 ± 12.54	[5]
6 h	-51.78 ± 13.02	[5]
8 h	-35.47 ± 10.23	[5]

| 12 h | -32.18 ± 12.44 |[5] |

## Conclusion

A multi-pronged approach combining affinity-based proteomics, enzyme kinetics, and electrophysiology has successfully identified and validated the V-ATPase as the primary molecular target of the natural insecticide **Celangulin V**. The compound binds to multiple subunits of the enzyme, competitively inhibiting ATP hydrolysis and leading to a catastrophic failure of ion and pH homeostasis in the insect midgut. This detailed understanding of its molecular target and mechanism of action provides a solid foundation for the rational design and structural optimization of new, potent insecticides based on the **Celangulin V** scaffold.

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## References

- 1. Separation of Binding Protein of Celangulin V from the Midgut of *Mythimna separata* Walker by Affinity Chromatography [mdpi.com]
- 2. Synthesis and Insecticidal Activities of New Ester-Derivatives of Celangulin-V | MDPI [mdpi.com]
- 3. In-Depth Structural Simplification of Celangulin V: Design, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Effect of Botanical Pesticides Azadirachtin, Celangulin, and Veratramine Exposure on an Invertebrate Species *Solenopsis invicta* (Hymenoptera: Formicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into the Mode of Action of Celangulin V on the Transmembrane Potential of Midgut Cells in Lepidopteran Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Inhibitory Effect of Celangulin V on the ATP Hydrolytic Activity of the Complex of V-ATPase Subunits A and B in the Midgut of *Mythimna separata* | MDPI [mdpi.com]
- 8. The Inhibitory Effect of Celangulin V on the ATP Hydrolytic Activity of the Complex of V-ATPase Subunits A and B in the Midgut of *Mythimna separata* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Celangulin IV and V From *Celastrus angulatus* Maxim on Na<sup>+</sup>/K<sup>+</sup>-ATPase Activities of the Oriental Armyworm (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]
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